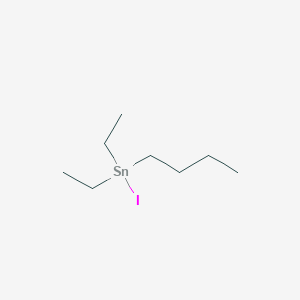

Stannane, butyldiethyliodo-

Description

Contextualization of Organotin Chemistry within Synthetic Methodology

Organotin chemistry encompasses the study of compounds with tin-carbon bonds. wikipedia.org The first of these, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. wikipedia.org The field saw significant growth with the advent of Grignard reagents, which facilitate the formation of tin-carbon bonds. wikipedia.org Today, organotin compounds are integral to a variety of industrial and laboratory applications. wikipedia.orguu.nl They serve as stabilizers for PVC, catalysts for polyurethane formation and silicone vulcanization, and precursors for tin dioxide coatings on glass. wikipedia.orguu.nl

In the realm of pure organic synthesis, organotin reagents are renowned for their role in key coupling reactions, most notably the Stille reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organotin compound and an organic halide, proving invaluable for the synthesis of complex organic molecules. wikipedia.orguobabylon.edu.iq Furthermore, organotin hydrides are widely used in radical chemistry for reactions such as radical cyclizations and deoxygenations. wikipedia.orggelest.com The reactivity of organotin compounds is dictated by the stability of the carbon-tin bond and the nature of the other groups attached to the tin atom. gelest.com

The Academic Significance of Organotin Halides, Specifically Butyldiethyliodostannane, in Modern Synthesis

Organotin halides, including butyldiethyliodostannane, are pivotal intermediates in organotin chemistry. gelest.com They are typically prepared through redistribution reactions between a tetraorganotin compound and a tin tetrahalide. wikipedia.org These halides serve as precursors for a vast array of other organotin derivatives by replacing the halide with various nucleophiles. gelest.com

Butyldiethyliodostannane, with the chemical formula (C4H9)(C2H5)2SnI, is an organotin halide where the tin atom is bonded to one butyl group, two ethyl groups, and an iodine atom. ontosight.ai While specific, detailed research findings on butyldiethyliodostannane are not extensively documented in readily available literature, its significance lies in its role as a representative organotin iodide. These compounds are crucial for the synthesis of other organofunctional tin compounds and find use in various synthetic transformations. gelest.comontosight.ai For instance, the carbon-tin bond in such compounds can be cleaved by electrophiles, allowing for the introduction of the butyl or ethyl groups into other organic molecules. The presence of the iodide ligand also influences the reactivity of the tin center, making it a useful synthon in organic synthesis.

Overview of Current Research Challenges and Opportunities for Butyldiethyliodostannane

The primary challenge associated with the use of organotin compounds, including butyldiethyliodostannane, is their inherent toxicity. ontosight.ai This toxicity varies depending on the number and nature of the organic groups attached to the tin atom, with tri-substituted compounds generally exhibiting the highest toxicity. uu.nl This has led to a growing demand for more selective and environmentally benign synthetic processes, often referred to as "green chemistry." uu.nl

Despite the toxicity concerns, significant opportunities exist for future research. The development of more selective and higher-yielding synthetic methods for organotin halides remains an important goal. uu.nl There is also potential for the application of butyldiethyliodostannane and similar compounds in the synthesis of novel materials, such as polymers and nanoparticles, which may possess unique thermal, electrical, or optical properties. uobabylon.edu.iq Furthermore, the exploration of organotin complexes as potential therapeutic agents, including anticancer and antimicrobial agents, is an active area of research. uobabylon.edu.iqbsmiab.orgnih.gov Understanding the coordination chemistry and reaction mechanisms of these compounds in greater detail will be crucial for unlocking their full potential in these and other applications. bsmiab.org

Structure

2D Structure

Properties

CAS No. |

17563-48-3 |

|---|---|

Molecular Formula |

C8H19ISn |

Molecular Weight |

360.85 g/mol |

IUPAC Name |

butyl-diethyl-iodostannane |

InChI |

InChI=1S/C4H9.2C2H5.HI.Sn/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H2,2H3;1H;/q;;;;+1/p-1 |

InChI Key |

OLWNHKCECDKZQZ-UHFFFAOYSA-M |

SMILES |

CCCC[Sn](CC)(CC)I |

Canonical SMILES |

CCCC[Sn](CC)(CC)I |

Other CAS No. |

17563-48-3 |

Synonyms |

Butyldiethyliodostannane |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Butyldiethyliodostannane

Strategic Approaches for the Preparation of Butyldiethyliodostannane

The preparation of asymmetrically substituted triorganotin halides like butyldiethyliodostannane requires carefully controlled synthetic strategies to achieve the desired product selectively. Industrial-scale production of organotins often begins with the reaction of tin(IV) chloride (SnCl₄) with organometallic reagents, such as Grignard or organoaluminum compounds. uu.nllupinepublishers.com

Direct Stannylation and Carbon-Tin Bond Formation Processes

The formation of carbon-tin (C-Sn) bonds is the critical step in the synthesis of any organotin compound. One of the fundamental approaches is the Kocheshkov redistribution reaction. wikipedia.orggelest.com This method involves reacting a tetraorganotin compound with a tin tetrahalide. To synthesize an asymmetrical compound like butyldiethyliodostannane, a multi-step process is typically necessary. For instance, a tetraalkyltin precursor could be synthesized and then undergo a redistribution reaction.

Another method is the direct reaction of metallic tin with an alkyl halide. google.com However, this process can be challenging to control and often requires specific catalysts and conditions, such as the presence of an oxygen-containing solvent and temperatures ranging from 50°C to 250°C. google.com

A plausible, though complex, route could involve the stepwise alkylation of a tin halide, or the redistribution of a mixture of tetraalkyltin compounds with a tin halide. A more controlled approach would start from a selectively synthesized precursor like butyldiethyltin chloride.

Halogen-Exchange Reactions and Related Metathesis Pathways

Halogen-exchange, or metathesis, is a common and effective method for preparing specific organotin halides from more readily available ones. orientjchem.org For the synthesis of butyldiethyliodostannane, a precursor such as butyldiethyltin chloride or bromide would be reacted with an iodide salt. Alkali metal iodides like sodium iodide (NaI) or potassium iodide (KI) are typically used in a suitable solvent, such as acetone (B3395972) or ethanol.

The reaction proceeds due to the difference in solubility of the resulting alkali metal halide in the organic solvent, which drives the equilibrium towards the desired product. For example, the reaction of butyldiethyltin chloride with sodium iodide in acetone would precipitate sodium chloride, leaving the butyldiethyliodostannane in solution.

Table 1: Halogen-Exchange Reaction for Butyldiethyliodostannane Synthesis

| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct |

|---|---|---|---|---|

| Butyldiethyltin Chloride | Sodium Iodide | Acetone | Butyldiethyliodostannane | Sodium Chloride (precipitate) |

This method is highly efficient for producing organotin iodides and bromides from chlorides. The poor solubility of organotin fluorides also means they can be readily prepared from other halides by treatment with a fluoride (B91410) ion source. thieme-connect.de

Utilization of Organometallic Reagents in Butyldiethyliodostannane Synthesis

Organometallic reagents are central to the formation of C-Sn bonds. Grignard reagents (RMgX) and organoaluminum compounds (R₃Al) are the most widely used for the alkylation of tin tetrachloride (SnCl₄). nittokasei.co.jplupinepublishers.com

The synthesis of an unsymmetrical triorganotin halide like butyldiethyliodostannane using these reagents requires a controlled, stepwise approach. One possible pathway involves the partial alkylation of a tin halide. For example, butyltin trichloride (B1173362) could be reacted with two equivalents of an ethyl Grignard reagent (ethylmagnesium bromide).

Reaction Scheme: BuSnCl₃ + 2 EtMgBr → BuEt₂SnCl + 2 MgBrCl

The resulting butyldiethyltin chloride can then be converted to the iodide via a halogen-exchange reaction as described previously. The reactivity of Grignard reagents can sometimes make it difficult to stop the reaction at the partial alkylation stage, often leading to mixtures of products. lupinepublishers.com Using organoaluminum reagents can sometimes offer better control over the degree of alkylation. lupinepublishers.com

Investigations into Novel Synthetic Pathways and Mechanistic Aspects of Butyldiethyliodostannane Formation

Research into organotin chemistry continues to explore more selective and environmentally benign synthetic routes. uu.nl Novel approaches include the use of tin(II) halides as starting materials. For instance, a carbonyl-activated olefin can react with a tin(II) halide and a hydrogen halide to produce a mono-substituted alkyltin trihalide, offering a highly specific and high-yield pathway at ambient temperatures. acs.org

Mechanistic studies on the formation of organotin halides often focus on the nature of the intermediates. In reactions involving Grignard reagents, the formation of the C-Sn bond proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic tin center. wikipedia.org For redistribution reactions, the mechanism is believed to involve the formation of a five- or six-coordinate tin intermediate, facilitating the exchange of alkyl and halide groups. gelest.com The presence of Lewis acid catalysts can promote these reactions. gelest.com

Post-Synthetic Transformations and Functionalization of Butyldiethyliodostannane

Butyldiethyliodostannane, like other organotin halides, is a versatile intermediate for the synthesis of other organotin derivatives. The tin-iodine bond is relatively labile and can be readily cleaved to be replaced by other functional groups. gelest.com

Conversion to Analogous Organotin Derivatives (e.g., Hydrides, Oxides, other Halides)

Organotin Hydrides: Organotin halides can be reduced to form organotin hydrides. These hydrides are valuable reagents in organic synthesis, particularly in radical reactions. ucl.ac.uk The conversion of butyldiethyliodostannane to butyldiethyltin hydride would typically involve reaction with a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an ether solvent. gelest.comucl.ac.uk

Reaction Scheme: 4 BuEt₂SnI + LiAlH₄ → 4 BuEt₂SnH + LiI + AlI₃

Organotin Oxides: Hydrolysis of organotin halides leads to the formation of organotin oxides or hydroxides. gelest.com The controlled hydrolysis of butyldiethyliodostannane would likely yield the corresponding distannoxane, bis(butyldiethylstannyl) oxide, [(BuEt₂Sn)₂O]. These reactions are often reversible and depend on the reaction conditions.

Reaction Scheme: 2 BuEt₂SnI + 2 NaOH → (BuEt₂Sn)₂O + 2 NaI + H₂O

These oxides can be converted back to halides by reaction with hydrogen halides. cdnsciencepub.com

Other Organotin Halides: As mentioned in the synthesis section, halogen exchange is a reversible process. Butyldiethyliodostannane can be converted to other butyldiethyltin halides (e.g., fluoride, chloride, bromide) by reacting it with the appropriate metal salt. For example, reaction with silver fluoride (AgF) or potassium fluoride (KF) would yield butyldiethyltin fluoride. thieme-connect.de

Table 2: Key Transformations of Butyldiethyliodostannane

| Starting Material | Reagent(s) | Product Class | Product Name |

|---|---|---|---|

| Butyldiethyliodostannane | Lithium Aluminum Hydride (LiAlH₄) | Organotin Hydride | Butyldiethyltin Hydride |

| Butyldiethyliodostannane | Sodium Hydroxide (NaOH) / H₂O | Organotin Oxide | Bis(butyldiethylstannyl) Oxide |

Ligand Exchange Reactions Involving the Iodide Moiety and Other Heteroatoms

Butyldiethyliodostannane serves as a versatile precursor in organotin chemistry, primarily due to the lability of the tin-iodide bond. The significant difference in electronegativity between the tin and iodine atoms imparts a considerable ionic character to the bond, rendering the tin atom electrophilic and susceptible to nucleophilic attack. This reactivity facilitates a variety of ligand exchange reactions where the iodide anion is displaced by other heteroatomic nucleophiles. These substitution reactions are fundamental for the synthesis of a diverse range of butyldiethylstannyl derivatives containing tin-oxygen, tin-sulfur, and tin-nitrogen bonds. The general mechanism involves the attack of a nucleophile on the tin center, leading to the departure of the iodide leaving group.

The facility of these reactions is often driven by the formation of a stable inorganic salt, such as sodium iodide or lithium iodide, when using alkali metal salts of the desired heteroatom ligand. The general principles of these transformations are well-established for trialkyltin halides. gelest.com

Reactions with Oxygen Nucleophiles

The substitution of the iodide ligand in butyldiethyliodostannane with oxygen-based nucleophiles is a common method for preparing butyldiethyltin alkoxides or carboxylates. These reactions typically proceed by treating the iodostannane with an appropriate oxygen nucleophile, such as a sodium alkoxide or a silver carboxylate.

The reaction with a sodium alkoxide (NaOR') results in the formation of a butyldiethylstannyl alkoxide and sodium iodide. This method is a standard procedure for the synthesis of trialkyltin alkoxides from the corresponding halides. bath.ac.ukresearchgate.net The reaction is generally carried out in an inert solvent, and the precipitation of the inorganic salt byproduct drives the reaction to completion.

Similarly, reaction with silver carboxylates (AgOC(O)R') yields butyldiethylstannyl carboxylates. The use of silver salts is advantageous due to the high lattice energy of silver iodide, which makes it an excellent leaving group facilitator.

| Reactant | Nucleophile Type | Product Class | General Reaction |

|---|---|---|---|

| Butyldiethyliodostannane | Alkoxide (e.g., NaOR') | Butyldiethylstannyl Alkoxide | (C₄H₉)(C₂H₅)₂SnI + NaOR' → (C₄H₉)(C₂H₅)₂SnOR' + NaI |

| Butyldiethyliodostannane | Carboxylate (e.g., AgOC(O)R') | Butyldiethylstannyl Carboxylate | (C₄H₉)(C₂H₅)₂SnI + AgOC(O)R' → (C₄H₉)(C₂H₅)₂SnOC(O)R' + AgI |

Reactions with Sulfur Nucleophiles

Analogous to the reactions with oxygen nucleophiles, the iodide in butyldiethyliodostannane can be readily displaced by sulfur-containing nucleophiles to form compounds with a tin-sulfur bond. These reactions are important for the synthesis of butyldiethylstannyl thiolates (also known as thioethers).

The most common method involves the reaction of the iodostannane with an alkali metal thiolate (NaSR' or LiSR'). For example, the reaction of a trialkyltin chloride with sodium tert-butylthiolate is a known route to the corresponding trialkyltin thiolate. bath.ac.uk This type of nucleophilic substitution proceeds efficiently, yielding the desired organotin thiolate and the corresponding alkali metal iodide. These reactions are typically performed under anhydrous conditions to prevent the hydrolysis of the reactants and products. The use of pre-formed alkali metal thiolates, generated by treating the corresponding thiol with a strong base like sodium hydride or an alkali metal, is a standard practice. cdnsciencepub.com

| Reactant | Nucleophile Type | Product Class | General Reaction |

|---|---|---|---|

| Butyldiethyliodostannane | Thiolate (e.g., NaSR') | Butyldiethylstannyl Thiolate | (C₄H₉)(C₂H₅)₂SnI + NaSR' → (C₄H₉)(C₂H₅)₂SnSR' + NaI |

Reactions with Nitrogen Nucleophiles

The formation of tin-nitrogen bonds from butyldiethyliodostannane can be achieved through ligand exchange with various nitrogen-based nucleophiles. This class of reactions provides access to butyldiethylstannyl amides, imides, and other N-stannylated derivatives.

A general and widely used method is the reaction of a trialkyltin halide with a lithium amide (LiNR'R''). thieme-connect.de These lithium reagents, typically prepared by deprotonating a primary or secondary amine with an organolithium reagent like n-butyllithium, are potent nucleophiles that readily displace the iodide from the tin center. The reaction results in the formation of the butyldiethylstannyl amide and lithium iodide. Another synthetic route involves the quenching of carbamoyl-lithium species with trialkyltin chlorides to yield carbamoylstannanes. rsc.org The choice of solvent and reaction temperature can be critical to avoid side reactions and ensure high yields.

| Reactant | Nucleophile Type | Product Class | General Reaction |

|---|---|---|---|

| Butyldiethyliodostannane | Lithium Amide (e.g., LiNR'R'') | Butyldiethylstannyl Amide | (C₄H₉)(C₂H₅)₂SnI + LiNR'R'' → (C₄H₉)(C₂H₅)₂SnNR'R'' + LiI |

| Butyldiethyliodostannane | Sodium Imide (e.g., NaN(COR')₂) | Butyldiethylstannyl Imide | (C₄H₉)(C₂H₅)₂SnI + NaN(COR')₂ → (C₄H₉)(C₂H₅)₂SnN(COR')₂ + NaI |

Elucidation of Reaction Mechanisms and Transformative Pathways Involving Butyldiethyliodostannane

Fundamental Reactivity of the Tin-Iodine Bond in Butyldiethyliodostannane

The most labile and reactive site in the butyldiethyliodostannane molecule is the tin-iodine (Sn-I) bond. The significant difference in electronegativity between the tin and iodine atoms imparts a high degree of polarity to this bond, rendering the tin atom electrophilic and susceptible to attack by various nucleophiles. Furthermore, the Sn-I bond is relatively weak, allowing for homolytic cleavage to initiate radical processes.

The electrophilic nature of the tin atom in butyldiethyliodostannane facilitates nucleophilic substitution reactions, where the iodide ion acts as a good leaving group. utexas.edu This process is fundamental to the synthesis of a wide array of other organotin derivatives. gelest.com The general mechanism involves the attack of a nucleophile (Nu⁻) on the tin center, leading to the displacement of the iodide ion. gelest.comwikipedia.org

Et₂BuSn-I + Nu⁻ → Et₂BuSn-Nu + I⁻

These reactions are analogous to the well-established SN2 mechanism, often proceeding with an inversion of configuration at the tin center, especially in non-polar solvents. utexas.edulibretexts.org The reaction rate can be influenced by the solvent, with aprotic solvents generally favoring the SN2 pathway. youtube.com Common nucleophiles used in these transformations include:

Hydroxide ions (OH⁻): To form the corresponding butyldiethyltin hydroxide.

Alkoxide ions (RO⁻): To yield butyldiethyltin alkoxides.

Organolithium (R'Li) and Grignard (R'MgX) reagents: To introduce a new organic substituent, forming tetraorganostannanes.

The table below summarizes typical nucleophilic substitution reactions at the tin center.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | Butyldiethylstannanol |

| Cyanide | Potassium Cyanide (KCN) | Butyldiethylcyanostannane |

| Amide | Sodium Amide (NaNH₂) | Butyldiethylstannylamine |

| Alkynide | Lithium Phenylacetylide | Butyldiethyl(phenylethynyl)stannane |

This table represents potential reactions based on the general reactivity of organotin halides.

Organotin compounds are widely utilized in radical chemistry. wikipedia.org The relatively weak Sn-I bond in butyldiethyliodostannane can undergo homolytic cleavage upon initiation by heat or ultraviolet (UV) light to generate a butyldiethylstannyl radical (Et₂BuSn•) and an iodine radical (I•). rsc.org

Et₂BuSn-I --(hv or Δ)--> Et₂BuSn• + I•

This initiation step produces the key butyldiethylstannyl radical , a transient intermediate that can propagate a radical chain reaction. libretexts.org Radical reactions are typically characterized by three phases: initiation, propagation, and termination. libretexts.org

Initiation: Formation of the initial radical species as shown above.

Propagation: The stannyl (B1234572) radical can abstract an atom (e.g., a halogen) from an organic substrate to generate a new carbon-centered radical, which can then undergo further transformations like cyclization or addition. acs.orglibretexts.org For instance, in the reduction of an alkyl halide (R-X), the stannyl radical acts as a halogen abstractor. The reactivity for halogen abstraction follows the trend I > Br > Cl > F, reflecting the bond dissociation energies. ucl.ac.uk

Termination: The reaction concludes when two radical species combine. youtube.com

The identification of these highly reactive radical intermediates is often performed using techniques like Electron Spin Resonance (ESR) spectroscopy, which can detect species with unpaired electrons. rsc.org

Reactivity and Chemical Transformations of Carbon-Tin Bonds within Butyldiethyliodostannane

While less reactive than the Sn-I bond, the carbon-tin (C-Sn) bonds in butyldiethyliodostannane can also participate in important chemical transformations, notably transmetalation and insertion reactions. Cleavage of C-Sn bonds typically occurs under more forcing conditions or with specific reagents like strong acids or halogens. gelest.com

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. wikipedia.org In the context of butyldiethyliodostannane, this typically involves the transfer of a butyl or ethyl group from tin to a more electropositive metal. This process is a key step in many transition-metal-catalyzed cross-coupling reactions, such as the Stille reaction. wikipedia.org

Although the Stille reaction more commonly employs tetraorganostannanes, the principle extends to organotin halides. The reaction generally involves a palladium catalyst, where the organostannane transfers an organic group to the palladium center.

Et₂BuSn-I + R'-Pd(II)-X → [Transmetalation Complex] → R'-Pd(II)-Bu + Et₂Sn(I)X

The synthetic utility of such reactions is immense, allowing for the formation of new carbon-carbon bonds under relatively mild conditions, even in the presence of various functional groups. jimmunol.orgoup.com The synthesis of complex molecules like sterically hindered biaryls and ketones can be achieved using arylstannanes in cross-coupling protocols. conicet.gov.ar

Insertion reactions involve the introduction of an unsaturated molecule, such as an alkene, alkyne, or isocyanate, into a C-Sn bond. This process results in the formation of a new, larger organotin compound. While less common than insertions into tin-hydride bonds (hydrostannylation), insertions into C-Sn bonds can occur, often requiring thermal or catalytic activation. gelest.com

The mechanism generally involves the coordination of the unsaturated molecule to the tin center, followed by the migratory insertion of one of the organic groups (butyl or ethyl) into the coordinated molecule. Theoretical studies on related stannylenoids suggest that the energy barriers for insertion can be significant and are dependent on the nature of the inserting molecule. tubitak.gov.tr For example, the insertion of an alkyne would proceed as follows:

Et₂BuSn-I + R-C≡C-R' → Et(R-C=C(Bu)-R')Sn(Et)I

This reaction lengthens the carbon chain and introduces new functionality, providing a pathway to more complex organometallic structures.

Stereochemical Aspects and Diastereoselectivity in Reactions Facilitated by Butyldiethyliodostannane

Stereochemistry plays a critical role in the reactions of butyldiethyliodostannane, primarily because the tin center is chiral, being bonded to three different organic groups (one butyl, two ethyl) and an iodine atom. This inherent chirality can influence the stereochemical outcome of its reactions.

When butyldiethyliodostannane (or its derived radical/nucleophile) reacts with a prochiral substrate, it can lead to the formation of diastereomeric products. alrasheedcol.edu.iq The bulky nature of the butyldiethylstannyl group can exert significant steric influence, directing incoming reagents to attack one face of a molecule preferentially over the other. This is known as substrate-controlled diastereoselectivity. masterorganicchemistry.com

For example, in an addition reaction to a prochiral ketone, the stannyl reagent might approach from the less sterically hindered face, leading to a predominance of one stereoisomeric alcohol product. ntu.edu.sg

Furthermore, reactions occurring directly at the chiral tin center, such as the nucleophilic substitutions discussed in section 3.1.1, can proceed with a specific stereochemical outcome. SN2-type reactions at a tetrahedral center are known to proceed via "backside attack," resulting in an inversion of configuration. libretexts.orglibretexts.org Therefore, if an enantiomerically pure sample of butyldiethyliodostannane were to undergo such a substitution, the product would be formed with the opposite stereochemistry at the tin atom. This stereospecificity is a powerful tool in asymmetric synthesis. ntu.edu.sg

| Reaction Type | Stereochemical Principle | Potential Outcome |

| Nucleophilic Substitution (at Sn) | SN2-like backside attack | Inversion of configuration at the tin center. libretexts.org |

| Addition to Prochiral Carbonyl | Steric hindrance from stannyl group | Diastereoselective formation of one stereoisomer. masterorganicchemistry.com |

| Radical Addition | Facial selectivity due to chiral radical | Potential for diastereomeric products. |

This table summarizes potential stereochemical outcomes based on general mechanistic principles.

Advanced Spectroscopic and Structural Characterization of Butyldiethyliodostannane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise bonding arrangement and electronic environment of atoms within a molecule. For butyldi-ethyliodostannane, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy provides a complete picture of its structure.

¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts, Coupling Constants, and Relaxation Studies

The ¹H NMR spectrum of butyldiethyliodostannane is expected to show distinct signals for the protons of the butyl and ethyl groups. The chemical shifts (δ) are influenced by the electronegativity of the tin and iodine atoms. The protons on the α-carbons (directly attached to the tin atom) will be the most deshielded and appear at the lowest field. The signals will exhibit complex splitting patterns due to spin-spin coupling with adjacent non-equivalent protons.

In ¹³C NMR spectroscopy, each unique carbon atom in the butyldiethyliodostannane molecule will produce a distinct signal. toyota-industries.comanalchemres.org The chemical shifts of the carbon atoms are also influenced by their proximity to the tin and iodine atoms, with the α-carbons appearing at the lowest field. mdpi.comrsc.org Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a single peak for each carbon environment. analchemres.org

¹¹⁹Sn NMR is a particularly powerful technique for studying organotin compounds, as the chemical shift is highly sensitive to the nature of the substituents on the tin atom. echemi.com For butyldiethyliodostannane, the ¹¹⁹Sn chemical shift is expected to be in a specific range that is characteristic of tetra-alkyltin compounds with one iodo substituent. The presence of the iodine atom will cause a significant downfield shift compared to the corresponding tetra-alkylstannane.

Coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the directly attached protons (²J(Sn-H)) and carbons (¹J(Sn-C)) provides valuable structural information. These coupling constants are sensitive to the hybridization of the tin atom and the nature of the substituents. Relaxation studies, although less common for routine characterization, can provide insights into the molecular dynamics and intermolecular interactions of butyldiethyliodostannane in solution.

Table 1: Predicted ¹H and ¹³C NMR Data for Butyldiethyliodostannane

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| Sn-CH₂-CH₂-CH₂-CH₃ | ~1.2-1.5 (m) | ~15-20 | |

| Sn-CH₂-CH₂-CH₂-CH₃ | ~1.5-1.8 (m) | ~25-30 | |

| Sn-CH₂-CH₂-CH₂-CH₃ | ~1.0-1.3 (m) | ~28-33 | |

| Sn-CH₂-CH₂-CH₂-CH₃ | ~0.9 (t) | ~13-14 | ³J(H-H) ≈ 7 |

| Sn-CH₂-CH₃ | ~1.2-1.5 (m) | ~15-20 | ²J(Sn-H) ≈ 50-60 |

| Sn-CH₂-CH₃ | ~1.1 (t) | ~9-11 | ³J(H-H) ≈ 8, ¹J(Sn-C) ≈ 300-350 |

| ¹¹⁹Sn | ~50-100 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and tetramethyltin (B1198279) for ¹¹⁹Sn.

Application of Two-Dimensional NMR Techniques for Connectivity and Proximity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in butyldiethyliodostannane.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons within the butyl and ethyl groups. nih.govxmu.edu.cn Cross-peaks in the COSY spectrum would connect the signals of coupled protons, allowing for the tracing of the carbon chains. researchgate.netnih.gov

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. asianpubs.org This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would show a correlation peak connecting its proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the tin atom, for example, by observing correlations from the protons of the ethyl groups to the carbons of the butyl group, and vice versa. It also helps in confirming the assignment of quaternary carbons, which are not observed in HSQC/HMQC spectra.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of butyldiethyliodostannane by comparing the experimentally measured exact mass with the calculated theoretical mass. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Calculated Exact Mass of Butyldiethyliodostannane (C₈H₁₉ISn):

C: 12.000000 u

H: 1.007825 u

I: 126.904473 u

¹²⁰Sn: 119.902200 u

Expected m/z for [C₈H₁₉¹²⁰SnI]⁺: 360.9655

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion of butyldiethyliodostannane) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. The fragmentation of butyldiethyliodostannane is expected to proceed through the cleavage of the tin-carbon and tin-iodine bonds, which are the weakest bonds in the molecule.

Table 2: Predicted Fragmentation Pattern for Butyldiethyliodostannane

| Fragment Ion | Formula | Predicted m/z | Interpretation |

| [M]⁺ | [C₈H₁₉SnI]⁺ | 361 | Molecular Ion |

| [M - C₄H₉]⁺ | [C₄H₁₀SnI]⁺ | 304 | Loss of a butyl radical |

| [M - C₂H₅]⁺ | [C₆H₁₄SnI]⁺ | 332 | Loss of an ethyl radical |

| [M - I]⁺ | [C₈H₁₉Sn]⁺ | 234 | Loss of an iodine radical |

| [SnI]⁺ | [SnI]⁺ | 247 | Tin-iodide fragment |

| [SnC₄H₉]⁺ | [SnC₄H₉]⁺ | 177 | Butyltin fragment |

| [SnC₂H₅]⁺ | [SnC₂H₅]⁺ | 149 | Ethyltin fragment |

Note: The m/z values are based on the most abundant isotopes. The presence of tin's characteristic isotopic pattern would be a key identifier in the mass spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and characterize the nature of chemical bonds.

The IR and Raman spectra of butyldiethyliodostannane will be dominated by vibrations associated with the alkyl groups and the tin-carbon and tin-iodine bonds.

C-H Stretching and Bending Vibrations: The aliphatic C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region of the IR and Raman spectra. The C-H bending vibrations will appear at lower frequencies, typically in the 1375-1465 cm⁻¹ range.

Sn-C Stretching Vibrations: The tin-carbon stretching vibrations are characteristic of organotin compounds and are expected to appear in the 450-600 cm⁻¹ region. These bands can be useful for confirming the presence of the tin-alkyl bonds.

Sn-I Stretching Vibration: The tin-iodine stretching vibration is expected at a lower frequency, typically in the range of 150-200 cm⁻¹, due to the heavy mass of the iodine atom. This band would be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for Butyldiethyliodostannane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| C-H Stretching | 2850 - 2960 | IR, Raman |

| C-H Bending | 1375 - 1465 | IR, Raman |

| Sn-C Stretching | 450 - 600 | IR, Raman |

| Sn-I Stretching | 150 - 200 | Raman |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation and characterization of butyldiethyliodostannane, confirming its molecular formula, atomic connectivity, and the nature of its chemical bonds.

X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For organotin compounds like butyldiethyliodostannane, single-crystal X-ray diffraction provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state structure and conformation. rsc.orgbsmiab.org

In the gaseous or solution phase, monomeric trialkyltin halides typically exhibit a tetrahedral geometry around the tin atom. However, in the solid state, the structure is often more complex. The tin atom, being a Lewis acid, can expand its coordination number from four to five or even six. rjpbcs.comlupinepublishers.com This frequently results in the formation of a trigonal bipyramidal geometry, where the three alkyl groups (butyl and two ethyl groups) occupy the equatorial positions, and the iodine atom and a donor atom from an adjacent molecule occupy the axial positions. This leads to the formation of polymeric chains in the crystal lattice. lupinepublishers.com

The key structural parameters for butyldiethyliodostannane can be predicted based on data from similar organotin halides. The tin-carbon (Sn-C) bond lengths are expected to be in the range of 2.13–2.15 Å. lupinepublishers.comrsc.org The tin-iodine (Sn-I) bond length would be significantly longer, influenced by the coordination environment of the tin atom. In a purely tetrahedral molecule, the Sn-I bond would be shorter than in a pentacoordinate structure where it occupies an axial position. The C-Sn-C bond angles in the equatorial plane of a trigonal bipyramid would be approximately 120°, while the C-Sn-I angles would be close to 90°.

Interactive Data Table: Representative Crystallographic Data for Analogous Trialkyltin Compounds

The following table presents typical crystallographic data observed for related trialkyltin halide and tetraalkyltin compounds, which serves as a reference for the expected values for butyldiethyliodostannane.

| Compound | Geometry at Sn | Sn-C Bond Length (Å) | Sn-X Bond Length (Å) | C-Sn-C Angle (°) |

| Me₃SnCl | Trigonal Bipyramidal | ~2.13 | ~2.43 (Cl) | ~118 |

| Et₃SnCl | Trigonal Bipyramidal | ~2.15 | ~2.45 (Cl) | ~117 |

| Ph₃SnCl | Tetrahedral | ~2.14 | ~2.36 (Cl) | ~112 |

| Me₃SnI | Trigonal Bipyramidal | ~2.14 | ~2.78 (I) | ~116 |

| EtPh₃Sn | Tetrahedral | 2.15-2.17 | N/A | 107-112 |

Data compiled from studies on various organotin compounds. rsc.orgresearchgate.netusc.es

Conformational Analysis:

In the solid state, the conformation is fixed within the crystal lattice. The molecule will adopt a low-energy conformation that allows for efficient crystal packing. The flexibility of the butyl and ethyl chains plays a crucial role in determining the final solid-state structure. acs.org

Other Advanced Analytical Methodologies for Purity and Identity Confirmation

Beyond solid-state analysis, a suite of advanced chromatographic techniques is essential for confirming the purity and identity of butyldiethyliodostannane in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. rsc.org For organotin halides, direct analysis by GC can be challenging due to their polarity and thermal instability. analchemres.org Therefore, a derivatization step is often required to convert the polar analyte into a more volatile and thermally stable species. researchgate.netnih.gov This is typically achieved by ethylation or phenylation using Grignard reagents or sodium tetraethylborate. researchgate.netnih.gov

Once derivatized, the compound is injected into the GC, where it is separated from impurities on a capillary column (e.g., a Rxi-5ms column). nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for identification. nih.gov The fragmentation pattern of butyldiethyliodostannane would be characterized by the loss of alkyl radicals (butyl, ethyl) and the isotopic pattern of the tin atom.

Interactive Data Table: Illustrative GC-MS Parameters for Organotin Analysis

| Parameter | Typical Value / Condition | Purpose |

| Derivatizing Agent | Sodium tetraethylborate (NaBEt₄) | Increases volatility and thermal stability. nih.gov |

| GC Column | Rxi-5ms (30 m x 0.25 mm x 0.25 µm) | Separation of analytes based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry analytes through the column. nih.gov |

| Injection Mode | Splitless | To maximize the amount of analyte reaching the column for trace analysis. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | To elute compounds with a wide range of boiling points. |

| MS Detector | Quadrupole or Ion Trap | To identify and quantify compounds based on mass spectra. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Standard ionization method for creating reproducible fragment patterns. |

| MS Acquisition | Selected Ion Monitoring (SIM) | For high sensitivity and quantitative analysis of target compounds. nih.gov |

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is another cornerstone of analytical chemistry, particularly suited for separating non-volatile or thermally sensitive compounds, which can be an advantage for organotins as it may eliminate the need for derivatization. sciex.comeurofins.com.au

For the analysis of butyldiethyliodostannane, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. More polar impurities would elute earlier, while the relatively nonpolar butyldiethyliodostannane would be retained longer on the column.

The detector choice is critical. A standard UV detector can be used if the analyte possesses a suitable chromophore. nih.gov However, for enhanced specificity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS) or an inductively coupled plasma mass spectrometer (ICP-MS). sciex.comresearchgate.net LC-ICP-MS is particularly powerful for organometallic speciation, as it provides highly sensitive detection of the tin atom, allowing for precise quantification of different organotin species in a sample. eurofins.com.auresearchgate.net

Interactive Data Table: Illustrative HPLC Parameters for Organotin Analysis

| Parameter | Typical Value / Condition | Purpose |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of compounds based on polarity. researchgate.net |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Nonpolar stationary phase for retaining nonpolar analytes. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Polar mobile phase; gradient elution optimizes separation. nih.gov |

| Additives | Acetic acid, Tropolone | To stabilize organotin compounds in solution. epa.gov |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of separation and retention times. |

| Detector | UV-Vis, MS, or ICP-MS | Detection and quantification of the separated analytes. sciex.comresearchgate.netnih.gov |

| Injection Volume | 20 - 100 µL | Volume of sample introduced into the system. |

Theoretical and Computational Investigations of Butyldiethyliodostannane

Electronic Structure and Bonding Analysis using Quantum Chemical Methodologies

No published DFT studies specifically detailing the ground state properties of butyldiethyliodostannane, such as optimized geometry, bond lengths, bond angles, and electronic energies, were found.

Similarly, a literature search did not yield any ab initio molecular orbital studies focused on butyldiethyliodostannane that would provide insights into its detailed electronic structure, molecular orbitals, or reactivity descriptors.

Computational Modeling of Reactivity, Reaction Mechanisms, and Transition States

There is no available research that computationally models the reactivity of butyldiethyliodostannane, including the energetic landscapes of its potential reactions or the analysis of transition states involved in these processes.

No computational studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) of butyldiethyliodostannane could be located. Such predictions are valuable for complementing experimental characterization.

Conformational Analysis and Molecular Dynamics Simulations of Butyldiethyliodostannane and its Derivatives

A search for conformational analyses or molecular dynamics simulations specifically targeting butyldiethyliodostannane or its immediate derivatives did not return any relevant results. These studies would be crucial for understanding the molecule's flexibility and the relative energies of its different conformers.

Synthetic Applications and Methodological Advancements Utilizing Butyldiethyliodostannane

Butyldiethyliodostannane as a Key Reagent in Carbon-Carbon Bond Forming Reactions

Organotin compounds are well-established reagents for creating carbon-carbon bonds, most notably in palladium-catalyzed cross-coupling reactions.

Exploitation in Cross-Coupling Reactions (e.g., Stille Coupling Variants, Negishi-type Reactions)

The Stille reaction is a cornerstone of organic synthesis, involving the coupling of an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is valued for its tolerance of a wide array of functional groups. ossila.com The general mechanism involves a tetraorganostannane (R4Sn), where one R group is transferred. The byproduct of this transfer is a triorganotin halide (R3SnX).

A comprehensive search for the use of butyldiethyliodostannane as a primary reagent in Stille or Negishi-type couplings did not yield any specific examples. In the context of a Stille reaction, a trialkyltin iodide like butyldiethyliodostannane would typically be considered a byproduct of the catalytic cycle rather than the key nucleophilic reagent transferring a carbon group. Negishi couplings specifically utilize organozinc compounds, not organostannanes, as the primary transmetalating agent. wikipedia.orgchem-station.com

Application in Radical Reactions for Complex Molecule Synthesis

Organostannanes, particularly organotin hydrides like tributyltin hydride, are classic reagents for generating radicals in organic synthesis. nih.gov These reactions are instrumental in forming complex molecular architectures. However, searches for the application of butyldiethyliodostannane as a reagent or precursor in radical-mediated synthesis for complex molecules did not return any specific research findings or established methodologies.

Roles in Heteroatom Functionalization and Transformation Reactions

Heteroatom functionalization involves the introduction of atoms such as oxygen, nitrogen, sulfur, or halogens into an organic molecule. While various organometallic reagents are employed for this purpose, there is no available data in the scientific literature describing the use of butyldiethyliodostannane for such transformations. nih.gov

Development of Catalytic Cycles Incorporating Butyldiethyliodostannane as a Precursor or Intermediate

Catalytic cycles in cross-coupling reactions are complex, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org In the Stille reaction, the active organotin reagent is typically a tetraorganostannane. While a compound like butyldiethyliodostannane is structurally related to the byproducts of such reactions, no literature was found that details catalytic cycles specifically designed to use or regenerate it as a key precursor or intermediate. msu.edu

Innovations in Methodology and the Pursuit of Sustainable Approaches in Organotin-Mediated Synthesis

The toxicity of organotin compounds is a significant drawback, prompting research into more sustainable synthetic methods. organic-chemistry.org Efforts include developing protocols that use only catalytic amounts of tin or finding less toxic alternatives. msu.edu However, this research area does not currently feature any specific methodologies or innovations centered around the use of butyldiethyliodostannane.

Future Research Directions and Unexplored Avenues for Butyldiethyliodostannane

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of organotin compounds, including trialkyltin halides like butyldiethyliodostannane, has traditionally relied on methods such as the reaction of Grignard reagents with tin halides. However, the future of organometallic synthesis lies in the development of more efficient, selective, and environmentally benign methodologies. archivemarketresearch.combdmaee.net

Future research could focus on:

Direct Synthesis from Metallic Tin: Investigating novel catalytic systems for the direct reaction of metallic tin with butyl iodide and ethyl iodide could offer a more atom-economical route to butyldiethyliodostannane. google.com This approach would bypass the need for pre-formed organometallic reagents, reducing waste and simplifying procedures.

Continuous Flow Synthesis: The application of microreactor technology could enable precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved purity, and safer handling of reactive intermediates.

Photocatalysis: The use of light-driven reactions for the formation of tin-carbon bonds represents a burgeoning field. nih.govacs.org Exploring photocatalytic routes to butyldiethyliodostannane could offer milder reaction conditions and unique reactivity patterns compared to traditional thermal methods.

Advanced Mechanistic Insights into Complex Reaction Systems

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates involved in reactions of butyldiethyliodostannane. This can provide valuable insights into the electronic and steric effects of the butyl and ethyl groups on reaction rates and selectivity.

Kinetic Studies: Detailed kinetic analysis of reactions involving butyldiethyliodostannane can help elucidate the rate-determining steps and the influence of various reaction parameters. This fundamental data is crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to observe and characterize reactive intermediates in real-time, providing direct evidence for proposed reaction mechanisms.

Exploration of Novel Synthetic Transformations and Cascade Reactions

Beyond its expected role in Stille couplings, butyldiethyliodostannane could be a valuable reagent in a range of other synthetic transformations. The development of novel reactions and cascade sequences that utilize the unique reactivity of this compound is a key area for future exploration.

Potential avenues for research include:

Tin-Halogen Exchange Reactions: Investigating the facility of the Finkelstein reaction with butyldiethyliodostannane could provide access to the corresponding chloro- and bromo- derivatives, expanding the synthetic utility of the butyldiethyltin moiety. wikipedia.org

Radical Reactions: Organotin compounds have historically been important in radical chemistry. nih.gov Exploring the generation of butyl or ethyl radicals from butyldiethyliodostannane under photolytic or thermal conditions could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.

Cascade Reactions: Designing one-pot reactions where butyldiethyliodostannane participates in a cascade sequence, involving for example an initial cross-coupling followed by an intramolecular cyclization, could provide rapid access to complex molecular architectures.

Interdisciplinary Research Opportunities for Expanding Academic Impact

The potential applications of butyldiethyliodostannane are not limited to traditional organic synthesis. Exploring its properties and reactivity in interdisciplinary fields could lead to significant scientific advancements.

Future interdisciplinary research could focus on:

Materials Science: Organotin compounds are utilized as stabilizers for polymers like PVC and as catalysts in the production of polyurethanes. archivemarketresearch.comnih.gov Investigating the efficacy of butyldiethyliodostannane in these applications, and exploring its potential in the synthesis of novel organometallic polymers with unique electronic or optical properties, could be a fruitful area of research. rsc.org

Medicinal Chemistry: While the toxicity of many organotin compounds is a significant concern, research into their potential as anticancer, antifungal, and antibacterial agents continues. nih.govfrontiersin.orgmdpi.com Future studies could involve the synthesis and biological evaluation of derivatives of butyldiethyliodostannane, with a focus on understanding structure-activity relationships and minimizing toxicity.

Environmental Chemistry: Given the environmental concerns associated with organotin compounds, research into the environmental fate and degradation pathways of butyldiethyliodostannane is crucial. archivemarketresearch.com Developing methods for its detection and remediation, as well as designing more environmentally friendly analogues, would be of significant importance.

Q & A

Q. What established synthetic routes exist for butyldiethyliodo-stannane, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves alkylation/halogenation of stannane precursors. For example, reacting tributylstannane with iodoethane in anhydrous conditions (e.g., THF under nitrogen) at controlled temperatures (0–25°C) minimizes tin(IV) byproduct formation. Stoichiometric ratios (e.g., 1:1.2 Sn:alkyl halide) and catalysts like Pd(PPh₃)₄ can enhance selectivity. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound. Monitor purity using GC-MS or ¹H/¹³C NMR .

Q. How can researchers effectively characterize the structural integrity of butyldiethyliodo-stannane post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹¹⁹Sn NMR : Identifies tin coordination environment (δ ~200 ppm for tetraalkyltin).

- IR Spectroscopy : Confirms Sn-H bonds (stretching ~1800–1900 cm⁻¹).

- Mass Spectrometry (EI-MS) : Detects molecular ion peaks (e.g., [M⁺] at m/z corresponding to C₈H₁₈ISn).

Cross-validate with elemental analysis (C, H, I percentages) and compare with computational predictions (DFT) .

Q. What solvent systems are optimal for studying the reactivity of butyldiethyliodo-stannane in cross-coupling reactions?

- Methodological Answer : Non-polar solvents (e.g., toluene, hexane) stabilize organotin compounds by reducing hydrolysis. For polar reactions, use DMF or THF with rigorous dehydration (molecular sieves). Monitor solvent effects via kinetic studies (e.g., UV-Vis tracking of iodine release in Stille couplings) .

Advanced Research Questions

Q. How can researchers resolve overlapping signals in ¹H NMR spectra of butyldiethyliodo-stannane derivatives to distinguish structural isomers?

- Methodological Answer :

- Apply 2D NMR techniques (COSY, HSQC) to assign coupled protons.

- Use variable-temperature NMR to exploit dynamic effects (e.g., coalescence temperature for rotamers).

- Compare experimental data with DFT-simulated spectra (Gaussian, ORCA) for isomer prediction.

- Isotopic labeling (e.g., deuterated analogs) simplifies complex splitting patterns .

Q. What computational methods best predict the thermodynamic stability of butyldiethyliodo-stannane under varying environmental conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/def2-TZVP) to:

- Estimate bond dissociation energies (Sn-C, Sn-I).

- Simulate degradation pathways (e.g., oxidative cleavage in air).

Validate with thermogravimetric analysis (TGA) and DSC to correlate computed activation energies with experimental decomposition temperatures .

Q. How should researchers address discrepancies in reported kinetic data for butyldiethyliodo-stannane-mediated reactions?

- Methodological Answer :

- Conduct reproducibility studies under standardized conditions (solvent, temperature, catalyst loading).

- Use Arrhenius plots to compare activation energies across studies.

- Analyze potential side reactions (e.g., β-hydride elimination) via in situ IR or GC-MS.

- Apply multivariate statistical analysis (PCA, ANOVA) to identify outlier datasets .

Q. What mechanistic insights can be gained from studying the ligand-exchange behavior of butyldiethyliodo-stannane with transition-metal catalysts?

- Methodological Answer :

- Use X-ray crystallography to characterize Sn-M (M = Pd, Cu) adducts.

- Track ligand exchange via EXSY NMR or stopped-flow kinetics .

- Compare with theoretical models (NBO analysis) to evaluate electron transfer pathways.

- Correlate findings with catalytic efficiency in Stille or Negishi couplings .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the hydrolytic stability of butyldiethyliodo-stannane?

- Methodological Answer :

- Systematically vary pH , water content , and temperature in stability assays.

- Use ¹¹⁹Sn NMR to monitor hydrolysis products (e.g., SnO₂ formation).

- Perform controlled exposure experiments in inert vs. humid environments.

- Publish raw kinetic data and statistical error margins to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.